A Technical Guide to 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol: Synthesis, Characterization, and Synthetic Utility
A Technical Guide to 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol: Synthesis, Characterization, and Synthetic Utility
Disclaimer: This document is intended for informational and research purposes only. 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol is a chemical intermediate that may be used in the synthesis of potent psychoactive substances and should be handled with extreme caution by qualified professionals in a controlled laboratory setting, in compliance with all applicable laws and regulations.
Introduction
2-Amino-2-(2-bromo-4-chlorophenyl)ethanol is a substituted phenylethanolamine. While not extensively characterized as a standalone pharmacological agent, it holds significant interest as a key intermediate in the synthesis of more complex molecules, particularly within the realm of psychoactive research chemicals. Its structural features—a halogenated phenyl ring, a primary amine, and a benzylic alcohol—make it a versatile precursor for a variety of chemical transformations.
This guide provides a comprehensive overview of the known chemical properties, synthesis, and analytical characterization of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol. It is designed to equip researchers with the necessary technical information to safely synthesize, handle, and utilize this compound in a laboratory setting.
Chemical Identity and Physicochemical Properties
The fundamental identity of a chemical compound is established by its structure and core physical properties. While extensive experimental data for this specific intermediate is not widely published, we can consolidate its known identifiers and predict key properties based on its structure.
Chemical Structure and Identifiers
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IUPAC Name: 2-amino-2-(2-bromo-4-chlorophenyl)ethanol
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CAS Number: 84073-51-8
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Molecular Formula: C₈H₉BrClNO
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Molecular Weight: 250.52 g/mol
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Synonyms: 1-(2-Bromo-4-chlorophenyl)-2-aminoethanol
Predicted Physicochemical Properties
The following table summarizes key physicochemical properties. These are largely predicted values based on computational models due to a scarcity of published experimental data, providing a baseline for experimental design.
| Property | Predicted Value | Significance in a Laboratory Context |
| Melting Point | 103-108 °C | Influences choice of purification method (e.g., recrystallization) and handling conditions. |
| Boiling Point | ~345.7 °C at 760 mmHg | High boiling point suggests that distillation is not a practical purification method; decomposition may occur. |
| pKa (Amino Group) | ~9.2 | The primary amine is basic and will be protonated at physiological pH. This is critical for extraction procedures and understanding its reactivity. |
| LogP | 2.45 | Indicates moderate lipophilicity, suggesting solubility in a range of organic solvents and limited solubility in water. |
| Solubility | Soluble in methanol, ethanol; sparingly soluble in water. | Guides the selection of solvents for reaction, extraction, and purification. |
Synthesis and Purification
The most common synthetic route to 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol involves the reduction of an α-amino ketone precursor. This precursor, 2-amino-1-(2-bromo-4-chlorophenyl)ethanone, is typically prepared via bromination of the corresponding acetophenone followed by a Delépine reaction or similar amination procedure.
Synthetic Workflow
The overall transformation can be visualized as a two-stage process: amination of the α-bromo ketone followed by selective reduction of the ketone.
Caption: A two-stage synthesis workflow for the target compound.
Detailed Experimental Protocol: Ketone Reduction
This protocol describes the selective reduction of the ketone precursor using sodium borohydride, a mild and effective reducing agent for this transformation.
Trustworthiness Note: This protocol incorporates an in-situ pH adjustment and a controlled addition of the reducing agent. The slow, portion-wise addition of NaBH₄ is critical to manage the exothermic reaction and prevent side reactions. The workup procedure is designed to effectively isolate the basic amino alcohol product from the reaction mixture.
Materials:
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2-Amino-1-(2-bromo-4-chlorophenyl)ethanone hydrochloride
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Methanol (MeOH)
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Sodium borohydride (NaBH₄)
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Deionized water
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Dichloromethane (DCM) or Ethyl Acetate
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Saturated sodium bicarbonate solution (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-amino-1-(2-bromo-4-chlorophenyl)ethanone hydrochloride salt in methanol (approx. 10-15 mL per gram of ketone).
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Neutralization: Cool the solution in an ice bath. Slowly add saturated sodium bicarbonate solution dropwise until the solution is neutral to slightly basic (pH ~7-8). This frees the amine from its hydrochloride salt.
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Reduction: While maintaining the temperature at 0-5 °C, add sodium borohydride (NaBH₄) portion-wise over 30-45 minutes. A typical molar equivalent is 1.5 to 2.0 relative to the ketone. Causality: Adding NaBH₄ slowly controls the exothermic reaction and hydrogen gas evolution. The excess ensures complete reduction.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible.
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Quenching: Carefully quench the reaction by slowly adding deionized water to decompose any remaining NaBH₄.
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Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
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Extraction: Extract the resulting aqueous slurry with dichloromethane or ethyl acetate (3 x 50 mL). The organic layers contain the desired amino alcohol product.
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Washing & Drying: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol, often as a waxy solid or oil. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/hexane).
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical step. Standard analytical techniques should be employed.
Analytical Workflow
Caption: Standard analytical workflow for structural confirmation.
Expected Spectroscopic Signatures
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¹H NMR: Expect characteristic signals for the three aromatic protons on the substituted ring, a multiplet for the benzylic proton (CH-OH), and signals for the diastereotopic protons of the CH₂-NH₂ group. The OH and NH₂ protons may appear as broad singlets and can be exchanged with D₂O.
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¹³C NMR: Expect 8 distinct carbon signals corresponding to the 6 aromatic carbons and the 2 carbons of the ethanolamine side chain.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) with a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes.
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FT-IR: Look for strong, broad absorptions in the 3400-3200 cm⁻¹ region corresponding to the O-H and N-H stretches. Also, expect C-H stretches (aromatic and aliphatic) and absorptions in the fingerprint region characteristic of the substituted benzene ring.
Reactivity and Synthetic Applications
The primary value of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol lies in its utility as a synthetic precursor. The functional groups present—primary amine, secondary alcohol, and aryl bromide—are all sites for further chemical modification. A notable application is in the synthesis of psychedelic phenethylamines, such as Bromo-DragonFLY, where this compound serves as a key building block.
The synthesis of such complex molecules often involves the alkylation of the primary amine and subsequent manipulation of the aryl bromide, for instance, through a palladium-catalyzed cross-coupling reaction.
Safety and Handling
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Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile) when handling this compound.
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Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
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Toxicity: The toxicological properties of this specific intermediate have not been well-documented. However, given its structural similarity to other pharmacologically active compounds and its use in synthesizing potent psychoactives, it should be treated as a hazardous substance. Avoid contact with skin and eyes, and do not ingest.
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Storage: Store in a cool, dry, dark place in a tightly sealed container.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS ID 84073-51-8, 2-amino-2-(2-bromo-4-chlorophenyl)ethanol. PubChem. Retrieved from [Link]
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Parker, M. A., Marona-Lewicka, D., Kurrasch, D., Shulgin, A. T., & Nichols, D. E. (1998). Synthesis and pharmacological evaluation of 1-(2,5-dimethoxy-4-bromophenyl)-2-aminopropane (DOB) analogues. Journal of Medicinal Chemistry, 41(26), 5148–5154. Retrieved from [Link]
